7-(4-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine-4-thiol
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Overview
Description
7-(4-Fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine-4-thiol is a complex organic compound characterized by its unique structure, which includes a pyrrolopyrimidine core substituted with fluorophenyl and phenyl groups
Mechanism of Action
Target of Action
The primary targets of pyrimidine derivatives, such as 7-(4-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine-4-thiol, are often vital inflammatory mediators . These include prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins . These targets play crucial roles in the body’s inflammatory response, which is a defense mechanism against disease or infection .
Mode of Action
The compound interacts with its targets by inhibiting their expression and activities . This interaction results in a decrease in the production of these inflammatory mediators, thereby reducing inflammation .
Biochemical Pathways
The affected pathways primarily involve the synthesis and activity of inflammatory mediators . The downstream effects include a reduction in inflammation and the associated symptoms . Additionally, pyrimidine derivatives have been shown to affect de novo purine biosynthesis, specifically at the enzymes 5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase (AICARFTase) and glycinamide ribonucleotide formyltransferase (GARFTase) .
Result of Action
The molecular and cellular effects of the compound’s action primarily involve a reduction in inflammation . By inhibiting the expression and activities of key inflammatory mediators, the compound can alleviate the symptoms of inflammation .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-(4-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine-4-thiol typically involves multi-step organic reactions. One common approach is the condensation of appropriate precursors, such as 4-fluorophenylamine and phenylhydrazine, followed by cyclization and thiolation reactions. The reaction conditions often require the use of strong bases or acids, and the reactions are usually carried out under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the synthetic routes to achieve higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions: 7-(4-Fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine-4-thiol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound's structure and enhancing its properties for specific applications.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as halides or alkyl groups, under specific conditions.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products can exhibit different biological and chemical properties, making them suitable for various applications.
Scientific Research Applications
Chemistry: In chemistry, 7-(4-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine-4-thiol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries, which are essential for drug discovery and development.
Biology: In biological research, this compound serves as a tool for studying enzyme mechanisms and protein interactions. Its ability to bind to specific molecular targets makes it valuable for investigating biological pathways and cellular processes.
Medicine: The compound has shown potential in medicinal chemistry, particularly in the development of new therapeutic agents. Its derivatives have been explored for their anti-inflammatory, anticancer, and antimicrobial properties, making them candidates for drug development.
Industry: In the industrial sector, this compound is used in the manufacture of advanced materials, such as organic semiconductors and photovoltaic devices. Its unique electronic properties contribute to the development of innovative technologies.
Comparison with Similar Compounds
7-(4-Methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine-4-thiol
7-(4-Chlorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine-4-thiol
7-(4-Nitrophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine-4-thiol
Uniqueness: 7-(4-Fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine-4-thiol stands out due to its fluorine atom, which imparts unique electronic and steric properties compared to its non-fluorinated analogs. This fluorine atom can enhance the compound's binding affinity and selectivity towards biological targets, making it a valuable tool in research and development.
Properties
IUPAC Name |
7-(4-fluorophenyl)-5-phenyl-1H-pyrrolo[2,3-d]pyrimidine-4-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12FN3S/c19-13-6-8-14(9-7-13)22-10-15(12-4-2-1-3-5-12)16-17(22)20-11-21-18(16)23/h1-11H,(H,20,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USSFJBLITXZJNJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN(C3=C2C(=S)N=CN3)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12FN3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
<0.2 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49678145 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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